![molecular formula C24H22ClN5OS2 B2867339 N-(4-chlorophenethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1189918-48-6](/img/structure/B2867339.png)
N-(4-chlorophenethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
N-(4-chlorophenethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H22ClN5OS2 and its molecular weight is 496.04. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound N-(4-chlorophenethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, due to its complex structure, is a subject of interest in chemical synthesis and characterization studies. A related compound, 11-p-chlorophenyl-7,8,9,10-tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one, was synthesized and underwent various reactions to yield substituted pyrimidine derivatives, showcasing the versatility and reactivity of such compounds (Abdel-rahman, Awad, & Bakhite, 1992).
Antibacterial Activity
The antibacterial activity of similar compounds has been investigated, providing insights into their potential applications in developing new antibacterial agents. For example, derivatives containing quinoline and thiazolidinone moieties were synthesized and showed a broad spectrum of antibacterial activity against tested microorganisms (Bhoi, Borad, Parmar, & Patel, 2015). This highlights the potential of this compound derivatives for antibacterial applications.
Therapeutic Applications
A derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro, suggesting therapeutic efficacy in treating diseases like Japanese encephalitis. This indicates the potential for derivatives of this compound in antiviral therapies (Ghosh et al., 2008).
Anti-Inflammatory and Analgesic Properties
Research into the anti-inflammatory and analgesic properties of related compounds has been conducted, indicating their potential for use in treating pain and inflammation. For instance, thiazolopyrimidine derivatives showed significant antinociceptive and anti-inflammatory activities in evaluated tests, suggesting that compounds with similar structures could be developed as new therapeutic agents for pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5OS2/c25-19-7-5-16(6-8-19)9-11-26-20(31)14-32-23-21-22(27-15-28-23)29-24(33-21)30-12-10-17-3-1-2-4-18(17)13-30/h1-8,15H,9-14H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGRPPRNIQLJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C(=NC=N4)SCC(=O)NCCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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